Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 6-position, a keto group at the 4-position, and a methyl ester group at the 2-position of the propanoate side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Keto Group: The keto group at the 4-position can be introduced through oxidation reactions.
Esterification: The final step involves esterification of the propanoate side chain using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, nucleophiles, and electrophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: A neurotoxic compound with a similar structure.
Uniqueness
Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers
Biological Activity
Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. The compound features a quinoline core with specific functional groups that contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C15H17NO3 |
Molecular Weight | 259.30 g/mol |
IUPAC Name | methyl 2-(6-ethyl-4-oxoquinolin-1-yl)propanoate |
InChI Key | PNZPMDSELGYWAF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)OC |
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that structural modifications of quinoline compounds can enhance their efficacy against various bacterial strains. For instance, certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound may inhibit key enzymes involved in cellular metabolism or interfere with DNA replication processes. This interaction is crucial for its antimicrobial and anticancer effects .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.
- Introduction of Functional Groups : Ethyl groups can be introduced via alkylation reactions using ethyl halides.
- Esterification : The final step involves esterification using methanol and an acid catalyst .
Research Findings
Recent studies have focused on modifying the structure of quinoline derivatives to enhance their biological activity. For example, a series of new N-substituted quinoline derivatives were synthesized and evaluated for their cytotoxic effects, with some displaying enhanced potency compared to the parent compound .
Case Studies
In one notable case study, researchers synthesized a series of quinoline derivatives and tested their activity against various cancer cell lines. The results indicated that modifications at the 4-position significantly increased cytotoxicity, highlighting the importance of structural diversity in enhancing biological activity .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 2-(6-ethyl-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C15H17NO3/c1-4-11-5-6-13-12(9-11)14(17)7-8-16(13)10(2)15(18)19-3/h5-10H,4H2,1-3H3 |
InChI Key |
PNZPMDSELGYWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.